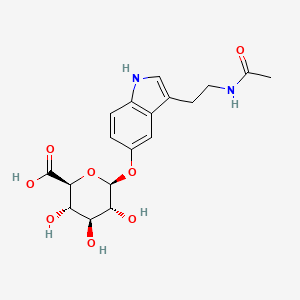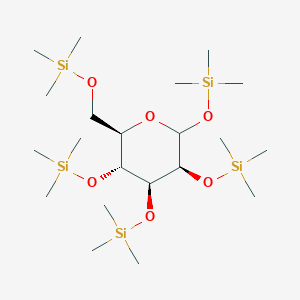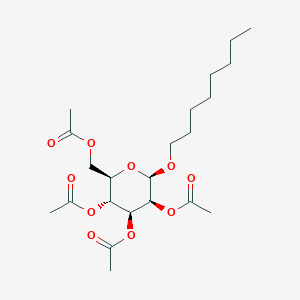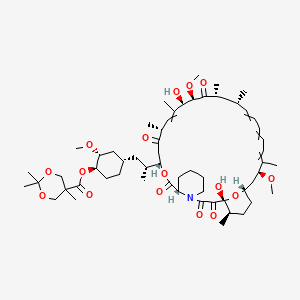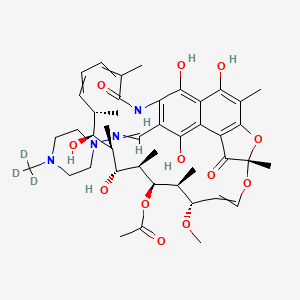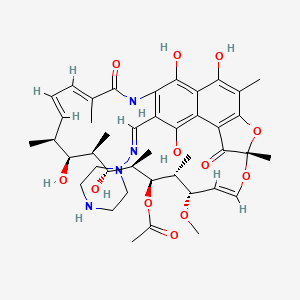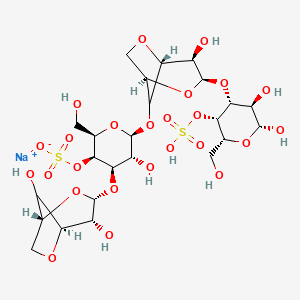![molecular formula C₂₆H₂₈FNO₃ B1140673 (3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine CAS No. 600135-89-5](/img/structure/B1140673.png)
(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine" involves multistage sequences and has been explored for various derivatives. For example, the synthesis and labeling with carbon-14 and carbon-13 for studies on molecular structure and reactions have been detailed in research. The process involves hydroxymethylation, resolution of stereoisomers, and further modifications to achieve the desired molecular configuration and label distribution (Willcocks et al., 1993).
Molecular Structure Analysis
X-ray diffraction studies have been utilized to determine the absolute configurations of derivatives, demonstrating the significance of molecular structure in understanding the compound's properties and potential applications. These analyses provide insight into the stereochemistry and geometric configurations that are crucial for the compound's biological activities and interactions (Peeters et al., 1994).
Chemical Reactions and Properties
Chemical reactions involving derivatives of "(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine" include nucleophilic substitutions, alkoxymethylation, and fluorination. These reactions highlight the compound's versatility and the possibility of generating various derivatives with distinct chemical and biological properties. The reactions are key to modifying the compound for specific studies or applications (Schmitt et al., 2013).
Applications De Recherche Scientifique
Pharmacological Potential in Dopamine Receptor Modulation
Studies on arylcycloalkylamines, including phenyl piperidines, have identified their role in modulating D2-like receptors, which are crucial in the treatment of neuropsychiatric disorders. Compounds structurally related to (3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine have shown potential in improving the potency and selectivity of binding affinity at D2-like receptors, indicating their importance in developing antipsychotic agents (Sikazwe et al., 2009).
Role in Chemokine Receptor Antagonism
Chemokine receptor CCR3 has been implicated in allergic diseases, such as asthma and allergic rhinitis. Small molecule antagonists targeting this receptor, including (bi)piperidine derivatives, offer a valuable approach for treating these conditions. The structural motifs present in (3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine could contribute to its potential as a CCR3 antagonist, providing a basis for the development of new therapeutic agents for allergic diseases (Willems & IJzerman, 2009).
Contributions to Antifungal Research
Compounds from Piper species, including piperidine derivatives, have demonstrated significant antifungal activities. The structural framework of (3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine suggests its potential utility in developing antifungal agents, which could be effective against a range of fungal pathogens. This aligns with the ongoing search for new antifungal compounds that can address the growing issue of antifungal resistance (Xu & Li, 2011).
Implications for Neuroprotective Therapies
The diverse biological activities associated with compounds structurally related to (3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine, such as neuroprotective and immunomodulatory effects, suggest their potential in treating neurological disorders. These compounds could provide a basis for the development of novel therapies aimed at neuroprotection and modulation of the immune system, which are critical aspects of managing neurodegenerative diseases (Zhang et al., 2015).
Propriétés
IUPAC Name |
(3S,4R)-4-(4-fluorophenyl)-3-[(3-methoxy-4-phenylmethoxyphenoxy)methyl]piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FNO3/c1-29-26-15-23(11-12-25(26)31-17-19-5-3-2-4-6-19)30-18-21-16-28-14-13-24(21)20-7-9-22(27)10-8-20/h2-12,15,21,24,28H,13-14,16-18H2,1H3/t21-,24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJAIRUIVLJSHY-URXFXBBRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2CNCCC2C3=CC=C(C=C3)F)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)OC[C@@H]2CNCC[C@H]2C3=CC=C(C=C3)F)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

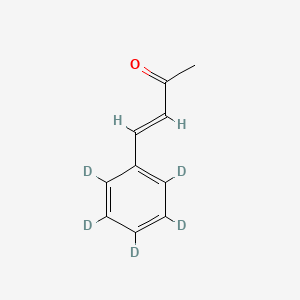
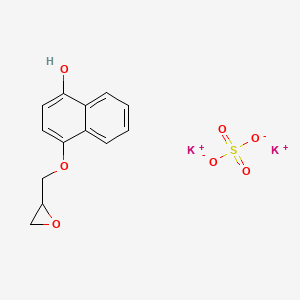

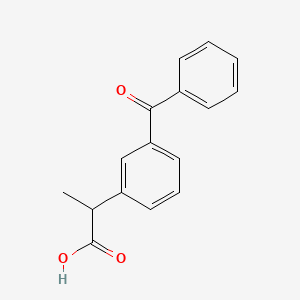
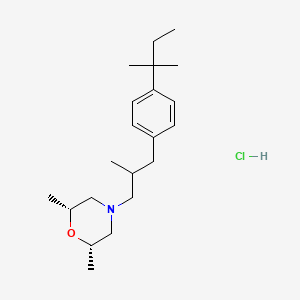
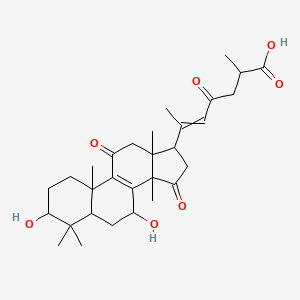
![(3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)azetidin-2-one](/img/structure/B1140600.png)
